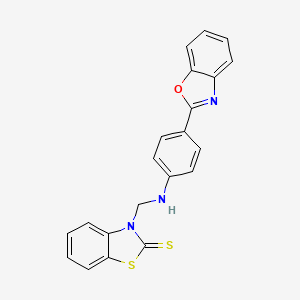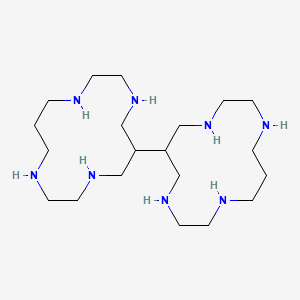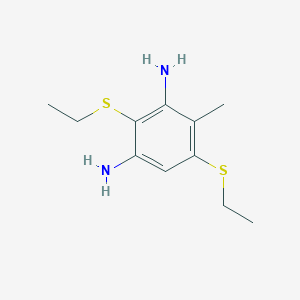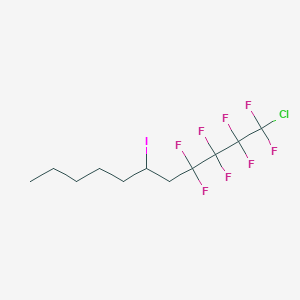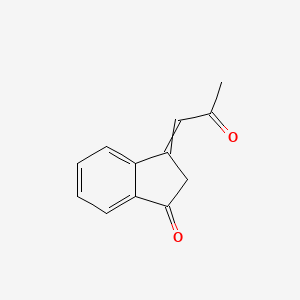
3-Dodecyl-3-(2-hydroxyethyl)-1,3-oxazolidin-3-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Dodecyl-3-(2-hydroxyethyl)-1,3-oxazolidin-3-ium bromide is a quaternary ammonium compound with a unique structure that includes a long dodecyl chain and a hydroxyethyl group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dodecyl-3-(2-hydroxyethyl)-1,3-oxazolidin-3-ium bromide typically involves the reaction of dodecylamine with ethylene oxide to form the intermediate 3-dodecyl-3-(2-hydroxyethyl)-1,3-oxazolidine. This intermediate is then quaternized with methyl bromide to yield the final product. The reaction conditions usually involve controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety and efficiency measures.
Analyse Chemischer Reaktionen
Types of Reactions
3-Dodecyl-3-(2-hydroxyethyl)-1,3-oxazolidin-3-ium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The bromide ion can be substituted with other anions like chloride or sulfate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reactions are typically carried out in aqueous or alcoholic solutions with the desired anion source.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Chloride or sulfate salts of the compound.
Wissenschaftliche Forschungsanwendungen
3-Dodecyl-3-(2-hydroxyethyl)-1,3-oxazolidin-3-ium bromide is used in various scientific research applications, including:
Chemistry: As a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: In cell culture studies as a detergent for membrane protein extraction.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Used in formulations of cleaning agents, emulsifiers, and antistatic agents.
Wirkmechanismus
The compound exerts its effects primarily through its surfactant properties. The long dodecyl chain interacts with hydrophobic surfaces, while the hydroxyethyl group provides hydrophilicity. This amphiphilic nature allows the compound to reduce surface tension and form micelles, which can encapsulate and solubilize hydrophobic substances. The bromide ion plays a role in the ionic interactions and stabilization of the compound in solution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium surfactant with a longer cetyl chain.
Dodecyltrimethylammonium bromide (DTAB): Similar structure but lacks the hydroxyethyl group.
Benzalkonium chloride: A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths.
Uniqueness
3-Dodecyl-3-(2-hydroxyethyl)-1,3-oxazolidin-3-ium bromide is unique due to its specific combination of a dodecyl chain and a hydroxyethyl group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring both solubilization and stabilization of hydrophobic compounds.
Eigenschaften
CAS-Nummer |
111864-08-5 |
|---|---|
Molekularformel |
C17H36BrNO2 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
2-(3-dodecyl-1,3-oxazolidin-3-ium-3-yl)ethanol;bromide |
InChI |
InChI=1S/C17H36NO2.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-18(13-15-19)14-16-20-17-18;/h19H,2-17H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
PSIHBGYBQYKWGL-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+]1(CCOC1)CCO.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


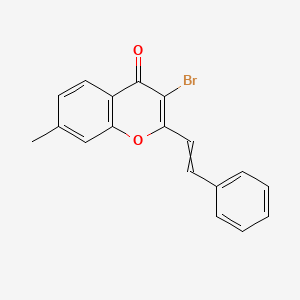
![2-[4-(Benzyloxy)phenyl]-6-hydroxy-2-methyl-2H-pyran-3(6H)-one](/img/structure/B14324331.png)
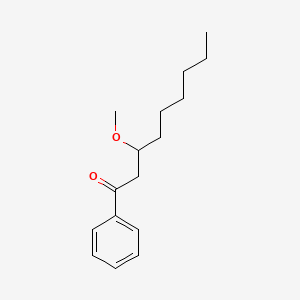

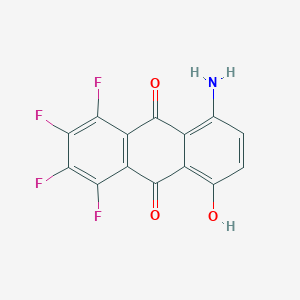

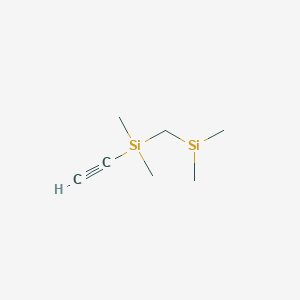
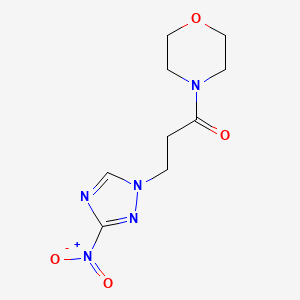
![3,4a-dichloro-9-diazo-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-2,2,7-trimethyl-3,4-dihydrobenzo[g]chromene-5,8,10-trione](/img/structure/B14324381.png)
